molecular formula C7H6N4S2 B8737375 N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide

N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No. B8737375
M. Wt: 210.3 g/mol
InChI Key: XMJSRIGSOQCHNI-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To thiazol-2-amine (2.12 g, 21.17 mmol) in acetonitrile (30 mL) and tetrahydrofuran (5 mL) was added di(1H-imidazol-1-yl)methanethione (4.90 g, 27.5 mmol). The reaction was stirred at 60° C. for 5 hours. The reaction was cooled to room temperature and the precipitate was filtered and washed with cold acetonitrile (2×15 mL) to afford an orange-brown powder. The product, N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide (3.70 g, 17.60 mmol, 83% yield), was taken directly to the next step without any further characterization.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH2:6].[N:7]1([C:12](N2C=CN=C2)=[S:13])[CH:11]=[CH:10][N:9]=[CH:8]1>C(#N)C.O1CCCC1>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:12]([N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)=[S:13]

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
S1C(=NC=C1)N
Name
Quantity
4.9 g
Type
reactant
Smiles
N1(C=NC=C1)C(=S)N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with cold acetonitrile (2×15 mL)
CUSTOM
Type
CUSTOM
Details
to afford an orange-brown powder

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
S1C(=NC=C1)NC(=S)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.6 mmol
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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